molecular formula C10H21NS B13252784 2-[(Tert-butylsulfanyl)methyl]piperidine

2-[(Tert-butylsulfanyl)methyl]piperidine

Cat. No.: B13252784
M. Wt: 187.35 g/mol
InChI Key: RLBHSOSGEWQLQG-UHFFFAOYSA-N
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Description

2-[(Tert-butylsulfanyl)methyl]piperidine is a chemical compound with the molecular formula C10H21NS. It is known for its applications in organic synthesis, where it serves as a versatile intermediate and reagent. The compound is characterized by the presence of a piperidine ring substituted with a tert-butylsulfanyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with tert-butylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Piperidine and tert-butylthiol.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as sodium hydride or potassium tert-butoxide, is used to deprotonate the thiol group, facilitating its nucleophilic attack on the piperidine ring.

    Product Isolation: The reaction mixture is typically quenched with water, and the product is extracted using an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfur group, yielding piperidine derivatives.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidines.

Scientific Research Applications

2-[(Tert-butylsulfanyl)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a building block for the development of therapeutic agents, particularly in the field of neuropharmacology.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[(Tert-butylsulfanyl)methyl]piperidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, influencing various biochemical pathways. For example, in medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Propan-2-ylsulfanyl)methyl]piperidine
  • 2-[(Methylsulfanyl)methyl]piperidine
  • 2-[(Ethylsulfanyl)methyl]piperidine

Uniqueness

2-[(Tert-butylsulfanyl)methyl]piperidine is unique due to the presence of the bulky tert-butylsulfanyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity and selectivity compared to its analogs.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

2-(tert-butylsulfanylmethyl)piperidine

InChI

InChI=1S/C10H21NS/c1-10(2,3)12-8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3

InChI Key

RLBHSOSGEWQLQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC1CCCCN1

Origin of Product

United States

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